molecular formula C21H25NO6 B5170717 methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate

Cat. No. B5170717
M. Wt: 387.4 g/mol
InChI Key: YKNZDNVWTUMBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate, also known as IBT, is a chemical compound that belongs to the category of benzamides. It is a potential drug candidate that has been extensively studied for its therapeutic properties. IBT has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it has been suggested that methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways. methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMPs is thought to be responsible for methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate's anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth. Additionally, methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has also been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has several advantages as a potential drug candidate. It has shown promising results in preclinical studies, and its synthesis method is relatively simple and cost-effective. However, there are also some limitations to its use in lab experiments. methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate. One potential area of study is the optimization of its therapeutic potential by identifying its precise mechanism of action. Additionally, further studies are needed to investigate the safety and efficacy of methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate in vivo, as well as its potential for use in combination therapies. Finally, the development of novel formulations of methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate that improve its solubility and bioavailability may also be an area of future research.

Synthesis Methods

The synthesis of methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride, followed by the reaction with 4-amino-2,3-dimethoxybenzoic acid. The final step involves the esterification of the resulting product with methanol and hydrochloric acid.

Scientific Research Applications

Methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis. methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has also exhibited anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate has shown neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[4-(2-methylpropoxy)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-13(2)12-28-15-8-6-14(7-9-15)20(23)22-17-11-19(26-4)18(25-3)10-16(17)21(24)27-5/h6-11,13H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNZDNVWTUMBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-[[4-(2-methylpropoxy)benzoyl]amino]benzoate

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